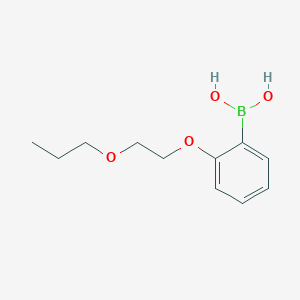

2-(2-Propoxyethoxy)phenylboronic acid

Übersicht

Beschreibung

“2-(2-Propoxyethoxy)phenylboronic acid” is a chemical compound with the molecular formula C11H17BO4 . It has a molecular weight of 224.06 . This compound is typically stored in an inert atmosphere and under -20°C .

Synthesis Analysis

While specific synthesis methods for “2-(2-Propoxyethoxy)phenylboronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which could potentially include “2-(2-Propoxyethoxy)phenylboronic acid”.

Molecular Structure Analysis

The InChI code for “2-(2-Propoxyethoxy)phenylboronic acid” is 1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10 (11)12 (13)14/h3-6,13-14H,2,7-9H2,1H3 .

Chemical Reactions Analysis

Boronic acids, including “2-(2-Propoxyethoxy)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .

Physical And Chemical Properties Analysis

“2-(2-Propoxyethoxy)phenylboronic acid” is a solid compound . It is typically stored in an inert atmosphere and under -20°C .

Wissenschaftliche Forschungsanwendungen

-

Diagnostic and Therapeutic Applications

- Field : Biomedical Engineering

- Application : Phenylboronic acid (PBA) derivatives form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods : The interaction with sialic acid is a new class of molecular targets and other PBA-based strategies for drug delivery applications .

- Results : This research has led to new aspects of related research efforts with a special focus on the interaction with sialic acid .

-

Enrichment of cis-diol Containing Molecules

- Field : Materials Science

- Application : Phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .

- Methods : The physical features of all the polymers were characterized in detail .

- Results : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

-

Glucose-Sensitive Polymers for Self-Regulated Insulin Release

- Field : Biomedical Engineering

- Application : These conjugates function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Fluorescence Imaging and Tumor Therapy

- Field : Biomedical Engineering

- Application : Phenylboronic acid (PBA) improves cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . PBA-based functional materials have been widely used in fluorescence imaging and tumor therapy .

- Methods : The modification strategy and targeting strategy of PBA were introduced. The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

- Results : For tumor therapy, the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were mainly discussed .

-

Enrichment of cis-diol Containing Molecules

- Field : Materials Science

- Application : Phenylboronic acid (PBA)-functionalized polymers displayed ultrahigh selectivity to the cis-diol containing molecules .

- Methods : The effects of polymerization solvents and crosslinker types on binding selectivity of the PBA-functionalized polymers were investigated .

- Results : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

-

Glucose-Sensitive Polymers for Self-Regulated Insulin Release

- Field : Biomedical Engineering

- Application : These conjugates function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Targeted Ligands for Cancer Cells

- Field : Biomedical Engineering

- Application : Phenylboronic acid (PBA), as a small molecular ligand, has the characteristics of low cytotoxicity and easy modification. PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Methods : The modification strategy and targeting strategy of PBA were introduced. The potential of PBA-based functional materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

- Results : For tumor therapy, the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy were mainly discussed .

-

Selective Enrichment of cis-diol Containing Molecules

- Field : Materials Science

- Application : Phenylboronic acid (PBA)-functionalized polymers displayed ultrahigh selectivity to the cis-diol containing molecules .

- Methods : The effects of polymerization solvents and crosslinker types on binding selectivity of the PBA-functionalized polymers were investigated .

- Results : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

-

pH Responsive Materials for Drug Delivery

- Field : Biomedical Engineering

- Application : Phenylboronic acid (PBA) is a unique molecule which could selectively recognize cis-diol containing molecules (cis-diols) e.g., nucleosides, catechols, saccharides, and glycoproteins through a reversible covalent reaction . Such pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

[2-(2-propoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHALCPBCKBNLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCOCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Propoxyethoxy)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)

![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)

![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)